molecular formula C30H32N2O6 B2703974 Boc-L-2-Aminomethylphe(Fmoc) CAS No. 959573-16-1

Boc-L-2-Aminomethylphe(Fmoc)

Cat. No.: B2703974
CAS No.: 959573-16-1
M. Wt: 516.594
InChI Key: URDGEKHRYXDFMC-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Boc-L-2-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of:

Safety and Hazards

Boc-L-2-Aminomethylphe(Fmoc) is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-L-2-Aminomethylphe(Fmoc) is a complex molecule used in proteomics research The primary targets of Boc-L-2-Aminomethylphe(Fmoc) are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Boc-L-2-Aminomethylphe(Fmoc) is related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base . .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Aminomethylphe(Fmoc) are likely related to protein synthesis, given its use in proteomics research . .

Result of Action

Given its role in proteomics research , it is likely that Boc-L-2-Aminomethylphe(Fmoc) has significant effects on protein synthesis and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Boc-L-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of L-2-Aminomethylphenylalanine with Boc and Fmoc groups. The process begins with the protection of the amino group using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: : Industrial production of Boc-L-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: : Boc-L-2-Aminomethylphe(Fmoc) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Boc-L-2-Aminomethylphe(Fmoc) is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater flexibility in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins where selective protection and deprotection are required .

Properties

IUPAC Name

(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGEKHRYXDFMC-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376135
Record name Boc-L-2-Aminomethylphe(Fmoc)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266999-24-0
Record name Boc-L-2-Aminomethylphe(Fmoc)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.